Erythrosine isothiocyanate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

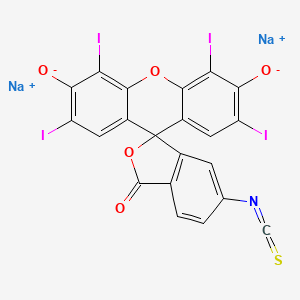

Erythrosine isothiocyanate, also known as this compound, is a useful research compound. Its molecular formula is C21H5I4NNa2O5S and its molecular weight is 936.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Applications

1.1 Antiviral Properties

Recent studies have highlighted the antiviral efficacy of erythrosine derivatives against various viruses. For instance, erythrosin B has shown effectiveness against the Zika virus both in vitro and in vivo. It significantly reduced viral replication in 3D mini-brain organoid models and improved survival rates in mice infected with Zika virus when administered orally . This suggests potential applications in developing antiviral therapies.

1.2 Cancer Research

Erythrosine isothiocyanate has been investigated for its role in cancer treatment. It acts as a promiscuous inhibitor of protein-protein interactions within the tumor necrosis factor superfamily, which may contribute to its cytotoxic effects on cancer cells . Studies indicate that erythrosine can inhibit cell proliferation and induce apoptosis in various cancer cell lines, making it a candidate for anticancer drug development.

1.3 Hair Growth Promotion

Another innovative application of isothiocyanate compounds, including this compound, is in promoting hair growth. Research indicates that these compounds can effectively treat androgenetic alopecia by modulating androgen receptor activity, offering a novel approach to hair loss treatment .

2.1 Protein-Protein Interaction Inhibition

This compound has been identified as a potent inhibitor of several protein-protein interactions (PPIs). Its ability to interfere with interactions such as TNF-R-TNFα and CD40-CD154 has been documented, suggesting its utility in modulating immune responses and inflammation . The median inhibitory concentration ranges from 2-20 µM, indicating its effectiveness at relatively low doses.

2.2 Photodynamic Therapy

The compound has also been explored for use in photodynamic therapy (PDT), particularly for treating malignant and pre-malignant oral epithelial cells. Erythrosine B can generate singlet oxygen upon light activation, leading to cellular damage in targeted tissues while sparing surrounding healthy tissues . This property enhances its potential as a therapeutic agent in oncology.

Environmental Applications

3.1 Photodynamic Inactivation of Pathogens

This compound's ability to produce reactive oxygen species under light exposure opens avenues for environmental applications, particularly in disinfection processes. Studies have shown that it can effectively inactivate pathogens such as Streptococcus mutans, highlighting its potential use in public health and sanitation efforts .

Case Studies

Propriétés

Numéro CAS |

73676-43-4 |

|---|---|

Formule moléculaire |

C21H5I4NNa2O5S |

Poids moléculaire |

936.9 g/mol |

Nom IUPAC |

disodium;2',4',5',7'-tetraiodo-6-isothiocyanato-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate |

InChI |

InChI=1S/C21H7I4NO5S.2Na/c22-12-4-10-18(14(24)16(12)27)30-19-11(5-13(23)17(28)15(19)25)21(10)9-3-7(26-6-32)1-2-8(9)20(29)31-21;;/h1-5,27-28H;;/q;2*+1/p-2 |

Clé InChI |

KPBGWWXVWRSIAY-UHFFFAOYSA-L |

SMILES |

C1=CC2=C(C=C1N=C=S)C3(C4=CC(=C(C(=C4OC5=C(C(=C(C=C53)I)[O-])I)I)[O-])I)OC2=O.[Na+].[Na+] |

SMILES canonique |

C1=CC2=C(C=C1N=C=S)C3(C4=CC(=C(C(=C4OC5=C(C(=C(C=C53)I)[O-])I)I)[O-])I)OC2=O.[Na+].[Na+] |

Key on ui other cas no. |

73676-43-4 |

Synonymes |

ErITC erythrosine isothiocyanate erythrosinisothiocyanate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.